N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide is a synthetic organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by its unique structure, which includes an aniline moiety and a hydrazinecarboxamide functional group. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
The compound is synthesized through chemical reactions involving aniline derivatives and hydrazine-based reagents, often using methodologies that include condensation reactions and intermediate formation. The synthesis of similar compounds has been documented in various scientific literature, indicating a broader context for its application and study .
N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide can be classified as:
The synthesis of N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide typically involves several key steps:
The synthesis process may include:
N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide can undergo various chemical reactions typical for hydrazines and amides:
These reactions are significant in modifying the compound's properties for enhanced biological activity or stability .
The mechanism of action for N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide primarily involves its interaction with biological targets at the cellular level:
Studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications .
Spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are commonly employed to characterize this compound .
N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide holds promise in various scientific fields:
The ongoing research into this compound underscores its significance in medicinal chemistry and its potential impact on therapeutic strategies against cancer and other diseases .
The systematic IUPAC name 7-(hydrazinecarbonylamino)-N-phenylheptanamide provides a complete structural blueprint of this compound according to P-66 AMIDES, IMIDES, HYDRAZIDES nomenclature rules [3]. Deconstruction reveals:
Table 1: Nomenclature Components Breakdown
Segment | Structural Interpretation | IUPAC Rule Reference |
---|---|---|
N-phenylheptanamide | C₆H₅-NHCO-(CH₂)₆- | P-66.1.1.1 |
hydrazinecarbonylamino | -NH-CONHNH₂ | P-66.3 |
Positional locant (7) | Connection at terminal carbon of heptane | P-14.3 |
Isomeric permutations include:
The compound integrates three key functional groups with defined hierarchical priority:
Electronic configurations demonstrate orbital interactions:
Table 2: Functional Group Properties and Interactions
Functional Group | Electron Delocalization | Hydrogen Bond Capacity | Spectroscopic Signature (IR) |
---|---|---|---|
Hydrazinecarboxamide | Limited resonance | Donor: 2H, Acceptor: 2O | 1660 cm⁻¹ (amide I), 1615 cm⁻¹ (N-H) |
Anilide | Extended conjugation | Donor: 1H, Acceptor: 1O | 1680 cm⁻¹ (amide I), 1530 cm⁻¹ (C-N) |
Aliphatic chain | None | None | 2850-2950 cm⁻¹ (C-H) |
Comparison with structural analogs reveals key chemotype variations:
Table 3: Structural Analogues and Property Comparisons
Compound | Structural Variation | Relative LogP | Biological Activity |
---|---|---|---|
N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide | Reference compound | 1.82 | Cytotoxicity IC₅₀: 12.5 μM (HeLa) |
N-(5-anilinopentyl)hydrazinecarboxamide | Shorter chain (C₅) | 1.15 | IC₅₀: >100 μM (HeLa) |
N-(7-(p-nitrophenyl)hydrazinecarboxamide | Electron-withdrawing substituent | 1.70 | IC₅₀: 8.3 μM (HeLa) |
Hydrazinecarboxamide | Parent compound | -1.24 | No cytotoxicity |
The hydrazinecarboxamide chemotype demonstrates enhanced bioactivity over simpler carboxamides due to:
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: